molecular formula C10H8N2O2S B1609556 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide CAS No. 94042-62-3

4-Hydroxy-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B1609556
CAS No.: 94042-62-3
M. Wt: 220.25 g/mol
InChI Key: CTQNWFBTVDVVIC-UHFFFAOYSA-N
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Description

4-Hydroxy-N-1,3-thiazol-2-ylbenzamide is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 g/mol . It is characterized by the presence of a benzamide group substituted with a hydroxy group at the para position and a thiazole ring at the nitrogen atom.

Preparation Methods

The synthesis of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide typically involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-hydroxybenzoyl chloride. This intermediate is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Chemical Reactions Analysis

4-Hydroxy-N-1,3-thiazol-2-ylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Hydroxy-N-1,3-thiazol-2-ylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-1,3-thiazol-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

4-Hydroxy-N-1,3-thiazol-2-ylbenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-hydroxy-N-(1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-8-3-1-7(2-4-8)9(14)12-10-11-5-6-15-10/h1-6,13H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQNWFBTVDVVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428901
Record name SBB015368
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94042-62-3
Record name SBB015368
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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